![molecular formula C27H20N2O3 B12539297 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮是一种复杂的有机化合物,在化学和生物学领域引起了广泛的兴趣。该化合物以其独特的结构特征而闻名,包括喹啉核心、苯基和萘基团。
准备方法
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮的合成可以通过涉及β-萘酚、醛和吡唑啉衍生物的多组分反应实现。 一种有效的方法是使用乙酸铵作为催化剂,在常温条件下进行反应 。这种一锅法合成方法具有简单、产率高、反应条件温和等优点。该反应通常按以下步骤进行:
- β-萘酚与醛和吡唑啉衍生物在乙酸铵存在下反应。
- 加热混合物以促进缩合反应,导致生成所需产物。
化学反应分析
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化,导致形成醌衍生物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,导致形成还原的喹啉衍生物。
取代: 该化合物可以进行亲电和亲核取代反应,尤其是在苯基和萘基团上。这些反应的常用试剂包括卤素、烷基化试剂和亲核试剂(如胺和硫醇)。
科学研究应用
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮在科学研究中具有广泛的应用:
作用机制
相似化合物的比较
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮可以与其他类似化合物进行比较,例如:
N-(4-羟基-3-巯基萘-1-基)酰胺: 这些化合物也表现出显著的生物活性,包括抗血管生成和抗癌特性。
N2,N6-双(2-(2-羟基萘-1-基)苯基)吡啶-2,6-二甲酰胺: 该化合物表现出独特的荧光特性,被用作检测金属离子的荧光探针。
4-羟基-3-[N-(2-羟基萘-1-基)-C-甲基碳酰亚胺基]-1-苯基喹啉-2-酮的独特性在于它将喹啉核心与萘基团结合在一起,这赋予了它独特的化学反应性和生物活性。
属性
分子式 |
C27H20N2O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C27H20N2O3/c1-17(28-25-20-12-6-5-9-18(20)15-16-23(25)30)24-26(31)21-13-7-8-14-22(21)29(27(24)32)19-10-3-2-4-11-19/h2-16,30-31H,1H3 |
InChI 键 |
BYPIXHGNXBSPAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=C(C=CC2=CC=CC=C21)O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
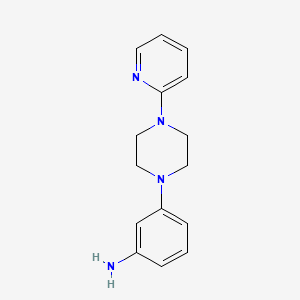

![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)

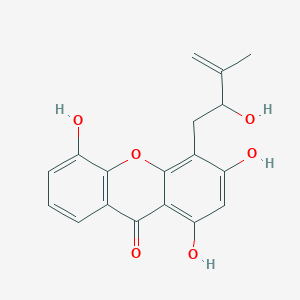
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
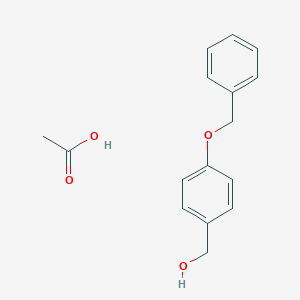
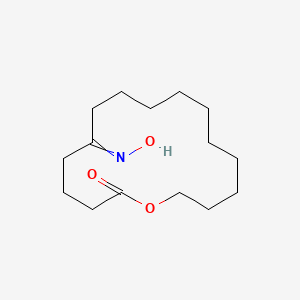
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
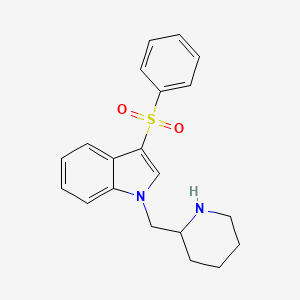
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
